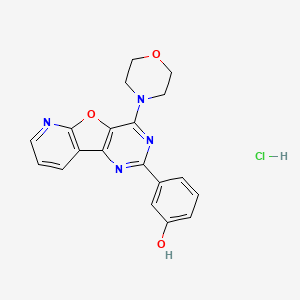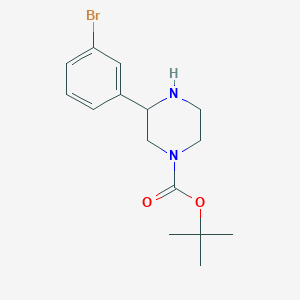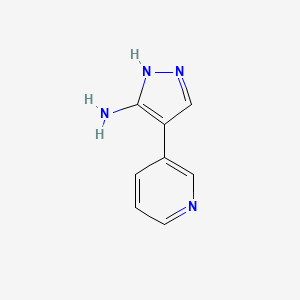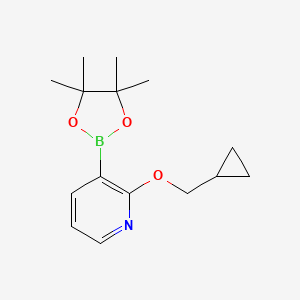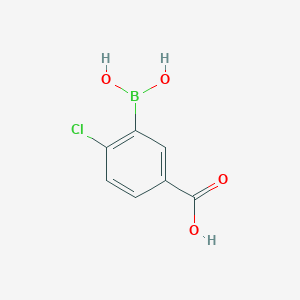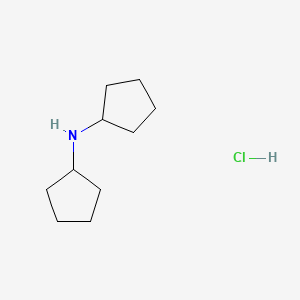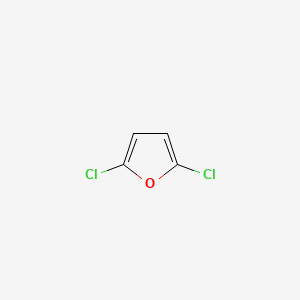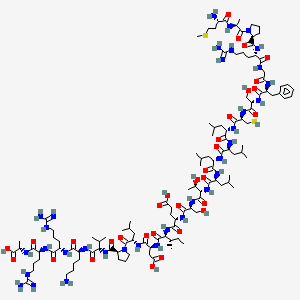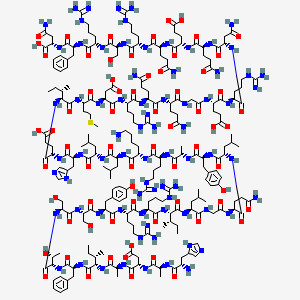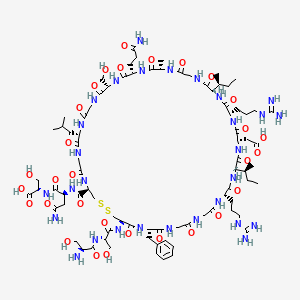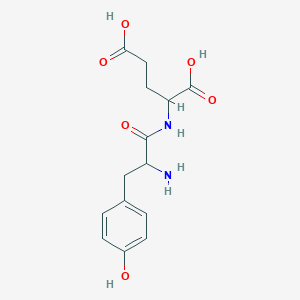
Tyr-Glu
Übersicht
Beschreibung
Tyr-Glu is a dipeptide formed from L-tyrosine and L-glutamic acid residues. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivitätssteigerung
Die Struktur von Tyr-Glu ermöglicht es, ein Wasserstoffatom aus dem phenolischen Hydroxyl in Tyrosin freizusetzen, was seine antioxidative Aktivität erhöht. Dies deutet auf potenzielle Anwendungen beim Schutz von Zellen vor oxidativem Stress hin .
Protein- und Peptidmodifikation
Tyrosinreste in Peptiden und Proteinen können selektiv modifiziert werden, was zu einem bedeutenden Forschungsfeld geworden ist. Diese Modifikation dient verschiedenen Zwecken, einschließlich der Veränderung der Proteinfunktion oder -stabilität .
Antitumoraktivität
this compound wurde auf seine Rolle als Antagonist des vaskulären endothelialen Wachstumsfaktorrezeptors 2 (VEGFR-2) untersucht. Modifikationen seiner Struktur können seine Stabilität gegenüber Serumpeptidasen verbessern und seine Antitumoraktivität verstärken .
Peptidbindungsspaltung
Die elektronenreiche Phenolseitenkette von Tyrosin ermöglicht die Spaltung der Peptidbindung an Tyr-Resten durch chemische, elektrochemische und enzymatische Methoden. Dies hat Auswirkungen auf die Proteintechnik und -forschung .
Hemmung der Angiogenese
Ein Tetrapeptid, das this compound enthält, ist bekannt dafür, die vaskulären endothelialen Wachstumsfaktor-A (VEGF-A)-induzierte Angiogenese zu hemmen, die entscheidend für die Tumorprogression und die Gefäßumgestaltung ist .
Wirkmechanismus
Target of Action
Tyr-Glu, also known as Tyrosine-Glutamate, is a dipeptide composed of the amino acids tyrosine and glutamate. Tyrosine, one of the components of this compound, is known to be a primary target for protein oxidation, playing an essential role in cellular physiology and pathology .
Mode of Action
This inhibition occurs through the formation of multiple bonds and hydrophobic interactions with residues in the active site pockets of the angiotensin I-converting enzyme (ACE) .
Biochemical Pathways
It is found in the active sites of numerous enzymes and plays a crucial role in protein–protein and protein-ligand interactions . Tyrosine is also susceptible to various post-translational modifications, highlighting its importance in human disease states .
Result of Action
Tyrosine and its metabolites have been shown to exhibit antioxidative and anti-inflammatory properties in human endothelial cells .
Biochemische Analyse
Biochemical Properties
Tyr-glu plays a significant role in biochemical reactions, particularly in the context of oxidative stress and inflammation. It interacts with various enzymes and proteins, including glutathione peroxidase 1, glutamate-cysteine ligase catalytic subunit, and heme oxygenase-1 . These interactions help prevent the rise of reactive oxygen species and the depletion of glutathione, thereby protecting cells from oxidative damage . Additionally, this compound inhibits the phosphorylation of NF-κB signaling proteins, which are crucial in regulating inflammatory responses .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In human umbilical vein endothelial cells, this compound prevents the over-expression of adhesion molecules at the gene, protein, and secretory levels . This action reduces the adhesion of human monocytes to endothelial cells, thereby mitigating inflammation . Furthermore, this compound influences cell signaling pathways by inhibiting the phosphorylation of NF-κB signaling proteins, which play a pivotal role in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits the phosphorylation of NF-κB signaling proteins, thereby preventing the activation of this pathway . Additionally, this compound interacts with enzymes such as glutathione peroxidase 1 and glutamate-cysteine ligase catalytic subunit, enhancing their activity and promoting the synthesis of glutathione . These interactions help maintain cellular redox balance and protect cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and retains its antioxidative and anti-inflammatory properties over extended periods . In in vitro studies, this compound has shown consistent efficacy in preventing oxidative stress and inflammation . Long-term effects of this compound on cellular function include sustained protection against oxidative damage and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound, in a dose-dependent manner, ameliorates plantar and ear edemas in mice models of acute and chronic inflammation . Higher doses of this compound have demonstrated greater efficacy in reducing inflammation, while no significant toxic or adverse effects have been observed at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as glutathione peroxidase 1 and glutamate-cysteine ligase catalytic subunit, promoting the synthesis of glutathione and enhancing cellular antioxidant capacity . These interactions help maintain metabolic flux and regulate metabolite levels, contributing to the overall antioxidative and anti-inflammatory effects of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by these interactions, ensuring its availability at sites of oxidative stress and inflammation .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound is localized to areas where it can exert its antioxidative and anti-inflammatory effects most effectively .
Eigenschaften
IUPAC Name |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c15-10(7-8-1-3-9(17)4-2-8)13(20)16-11(14(21)22)5-6-12(18)19/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSLRCZINIDLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600266 | |
| Record name | Tyrosylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tyrosyl-Glutamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029104 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2545-89-3 | |
| Record name | Tyrosylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tyr-Glu?
A1: The molecular formula of this compound is C14H18N2O6. Its molecular weight is 310.3 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: While specific spectroscopic data for the isolated dipeptide this compound is limited in these papers, researchers frequently utilize techniques like NMR and mass spectrometry to characterize synthetic polypeptides containing this compound sequences and their degradation products. [, ]
Q3: How does the peptide LDYE, containing this compound, protect mitochondria from oxidative damage?
A4: Research suggests that LDYE, a small peptide with the sequence Leu-Asp-Tyr-Glu, demonstrates antioxidant properties by scavenging free radicals and protecting mitochondria from oxidative damage induced by H2O2/Fe2+. []
Q4: How does the order of amino acids in synthetic polypeptides containing this compound affect their thymus dependency?
A5: Studies using the synthetic polypeptides (Tyr-Tyr-Glu-Glu)-poly(DLAla)--poly(Lys) and (this compound-Tyr-Glu)-poly(DLAla)--poly(Lys) reveal that the former is thymus-dependent for antibody production, while the latter is not, highlighting the importance of amino acid sequence in immune responses. [, ]
Q5: Can you explain how tolerance to synthetic polypeptides containing this compound affects antibody specificity?
A6: Research demonstrates that inducing tolerance to a random polypeptide containing this compound sequences can lead to the production of antibodies targeting previously silent antigenic determinants, suggesting a shift in immune recognition. []
Q6: How does the immunogenicity of sequential polypeptides containing this compound vary among different mouse strains?
A7: Studies using various sequential polymers containing this compound, such as (Ala-Tyr-Glu-Gly)n, (Ala-Glu-Tyr-Gly)n, (Glu-Ala-Tyr-Gly)n, and (Glu-Tyr-Ala-Gly)n, demonstrate that immune responses are linked to the H-2 haplotype, highlighting the influence of genetic background on immunogenicity. []
Q7: What is the role of glycation of gammaIII-crystallin containing this compound sequences in cataract formation?
A8: Research suggests that gammaIII-crystallin, containing this compound sequences, is highly susceptible to glycation by glucose and fructose. This early glycation might lead to structural changes, aggregation, and eventually, cataract formation. [, ]
Q8: Are there any potential applications of this compound containing peptides in Alzheimer's disease?
A9: Some studies propose the use of peptides containing this compound sequences in vaccine development for Alzheimer's disease. These peptides, selected for their binding affinity to antibodies specific for the amyloid-beta (Aβ) peptide, aim to elicit an immune response against Aβ and potentially modify disease progression. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




